Bienvenue dans la boutique en ligne BenchChem!

1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate

Kinase inhibitor ERK2 docking domain MAPK pathway

1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2) is a thienyl benzenesulfonate ester, also designated WAY-357997. The molecule comprises a 2,3-dihydrothiophene-1,1-dioxide core esterified at the 3-position with a 4-methylbenzenesulfonate (tosylate) group.

Molecular Formula C11H12O5S2
Molecular Weight 288.3 g/mol
CAS No. 39582-96-2
Cat. No. B2377413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate
CAS39582-96-2
Molecular FormulaC11H12O5S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2
InChIInChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3
InChIKeySAYGBRLGVYMXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2) and Why Does It Matter for Procurement?


1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2) is a thienyl benzenesulfonate ester, also designated WAY-357997 [1]. The molecule comprises a 2,3-dihydrothiophene-1,1-dioxide core esterified at the 3-position with a 4-methylbenzenesulfonate (tosylate) group [2]. It is categorized as an inhibitor of the extracellular-signal-regulated kinases 1 and 2 (ERK1/2) and belongs to a scaffold class reported to target the substrate-docking domain of ERK2 rather than the ATP-binding site [3]. Its molecular weight is 288.34 g·mol⁻¹ with a calculated XLogP3-AA of 1 and a reported melting point of 137–138 °C [2]. The compound is offered commercially at ≥95% purity, typically as a 10 mM solution in DMSO or as a solid .

Why a Generic ERK Inhibitor Cannot Replace 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2)


In-class ERK1/2 inhibitors are not interchangeable, because their mechanism of kinase engagement differs fundamentally. WAY-357997 (the p-toluenesulfonate analog SF-3-027) belongs to a thienyl benzenesulfonate class that binds the F-site recruitment site (FRS) on ERK2, a docking domain distinct from the ATP pocket targeted by agents such as SCH772984 or ulixertinib [1]. Within this specific scaffold, even a single substituent change on the arenesulfonate ring shifts potency by up to 4-fold in cellular AP-1 promoter assays: the p-methyl derivative (SF-3-027) exhibits an IC₅₀ of ~40 μM, whereas the naphthyl analog (SF-3-030) reaches ~5–10 μM [1]. Substituting a generic ERK inhibitor therefore risks not only loss of the FRS-targeted mode of action but also unpredictable shifts in selectivity and potency that are not revealed by simple ATP-competition screening [1].

Quantitative Differentiation Evidence for 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2) vs. Closest Analogs


Non-ATP-Competitive ERK2 Binding Mode vs. ATP-Site Inhibitors (SCH772984, Ulixertinib)

WAY-357997 (SF-3-027) targets the F-site recruitment site (FRS) of ERK2, a domain that coordinates protein–protein interactions with substrates containing an F-site/DEF motif, rather than competing with ATP for the catalytic cleft [1]. In reporter assays, 50 μM SF-3-027 preferentially inhibited phosphorylation of the F-site-containing substrate Elk-1 over the D-domain-containing substrate RSK-1, a discrimination pattern not observed with ATP-competitive inhibitors [1]. ATP-competitive ERK2 inhibitors such as SCH772984 (IC₅₀ 4–10 nM in biochemical assays; Morris et al. 2013) and ulixertinib (BVD-523; IC₅₀ <1 nM) achieve potency through catalytic-site occupancy and globally suppress ERK-mediated phosphorylation, whereas SF-3-027 provides substrate-selective modulation [1].

Kinase inhibitor ERK2 docking domain MAPK pathway

Intra-Series Potency Ranking: p-Toluenesulfonate (SF-3-027) vs. Benzenesulfonate, Biphenyl, and Naphthyl Analogs

Within the thienyl benzenesulfonate series, the p-toluenesulfonate analog SF-3-027 showed a dose-dependent inhibition of AP-1 promoter activity with an IC₅₀ of ~40 μM, comparable to the unsubstituted benzenesulfonate SF-3-026 (~40 μM) but 4- to 8-fold less potent than the biphenyl analog SF-3-029 and the naphthyl analog SF-3-030 (IC₅₀ ~5–10 μM) [1]. These values were determined in HeLa cells under EGF stimulation using luciferase-based AP-1 reporter assays [1].

Structure-activity relationship ERK inhibitor IEG expression

XLogP3-AA and Molecular Weight Differentiation vs. Clinical-Stage ERK1/2 Inhibitors

WAY-357997 (SF-3-027) has a computed XLogP3-AA of 1 and a molecular weight of 288.34 g·mol⁻¹ [1]. In contrast, the clinical-stage ATP-competitive ERK1/2 inhibitor ulixertinib (BVD-523) has a molecular weight ~433 g·mol⁻¹ and a clogP >3, while SCH772984 has a molecular weight ~587 g·mol⁻¹ and a clogP >4 [2]. The lower logP of WAY-357997 predicts superior aqueous solubility and a distinct permeability profile that may reduce non-specific protein binding in cellular assays [1][2].

Physicochemical property Drug-likeness Solubility

Synthetic Utility: Tosylate Leaving-Group Capacity vs. Alternative Sulfonate Esters

The 4-methylbenzenesulfonate (tosylate) group is a well-established anionic leaving group with a conjugate acid pKa of approximately −2.8, placing it between mesylate (pKa ~−1.9) and triflate (pKa ~−14) in leaving-group ability [1]. This intermediate leaving-group aptitude makes the tosylate ester a versatile synthetic handle: it is sufficiently reactive for nucleophilic displacement by amines, thiolates, and alkoxides, yet more stable to adventitious hydrolysis than the corresponding triflate [1]. The 2,3-dihydrothiophene-1,1-dioxide core further provides an activated allylic system for nucleophilic substitution and cycloaddition chemistry [2].

Synthetic intermediate Leaving group Nucleophilic displacement

GHS Hazard Classification Profile vs. Common Laboratory ERK Inhibitors

According to the European Chemicals Agency (ECHA) notification data, WAY-357997 (EC 968-336-9) is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 [1]. This hazard profile is typical for aromatic sulfonate esters and is comparable to or less restrictive than many research-grade kinase inhibitors that carry Acute Toxicity Category 3 or reproductive toxicity classifications. The well-characterized GHS profile allows straightforward risk assessment for laboratory handling [1].

Safety assessment Handling classification Laboratory procurement

Crystalline Solid-Phase Stability and Storage Profile vs. Solution-Formulated ERK Probe Compounds

WAY-357997 is a crystalline solid with a reported melting point of 137–138 °C, indicating robust solid-state stability at ambient temperature . Commercial suppliers ship the compound either as a solid or as a 10 mM DMSO solution requiring storage at −80 °C . The defined melting point and crystalline nature differentiate it from amorphous or low-melting ERK probe compounds that may be more prone to degradation during ambient storage and shipment .

Physical stability Solid-state characterization Storage conditions

Optimal Use Cases for 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate (CAS 39582-96-2) Based on Quantitative Evidence


ERK2 Substrate-Docking Dissection Studies (FRS-Targeted Probe)

WAY-357997 is the appropriate tool compound for experiments that require selective modulation of ERK2 substrate docking rather than global catalytic inhibition. At 50 μM, it preferentially suppresses phosphorylation of F-site-containing substrates (Elk-1) over D-domain substrates (RSK-1) in HeLa cells, enabling dissection of ERK2 protein–protein interaction functions without abolishing all ERK-dependent signaling [1]. ATP-competitive inhibitors such as SCH772984 cannot provide this mechanistic selectivity because they block the catalytic site and thereby inhibit all substrate phosphorylation indiscriminately [1]. This application stems directly from the class-level mechanistic differentiation evidence (Evidence Item 1).

Dose-Escalation Pharmacodynamic Studies Requiring Moderate-Potency ERK Pathway Inhibition

With an AP-1 promoter inhibition IC₅₀ of ~40 μM, SF-3-027 provides a moderate-potency option for dose-escalation studies where full pathway suppression is undesirable or toxic. This contrasts with the naphthyl analog SF-3-030 (IC₅₀ ~5–10 μM), which achieves near-complete inhibition at lower concentrations and may obscure graded biological responses [1]. Investigators designing experiments that require a measurable dynamic range of ERK pathway output should select SF-3-027 (Evidence Item 2).

Synthetic Intermediate for Nucleophilic Displacement and Cycloaddition Chemistry

The tosylate leaving group (conjugate acid pKa ~−2.8) provides a balanced reactivity profile for nucleophilic displacement by amines, thiolates, or alkoxides, while the 2,3-dihydrothiophene-1,1-dioxide core serves as a dienophile or Michael acceptor in cycloaddition and ring-opening reactions [1][2]. Researchers procuring this compound as a synthetic building block benefit from its intermediate leaving-group aptitude, which avoids the hydrolytic instability of triflate esters while maintaining sufficient reactivity for efficient substitution [1] (Evidence Item 4).

Laboratory Studies with Simplified Safety and Handling Protocols

The fully characterized GHS profile (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and crystalline solid form (m.p. 137–138 °C) enable ambient shipping and straightforward laboratory handling [1][2]. This is advantageous for academic or industrial laboratories that require a procurement-ready ERK inhibitor without the need for cold-chain logistics or extensive institutional safety review associated with unclassified or higher-toxicity alternatives [1] (Evidence Items 5 and 6).

Quote Request

Request a Quote for 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.